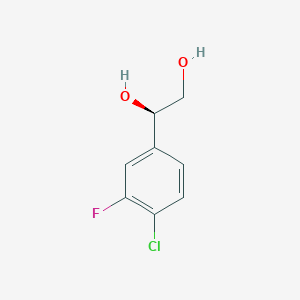

(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGGAPYUQROFJC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CO)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol chemical properties

An In-depth Technical Guide to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

This compound is a highly functionalized chiral building block of significant interest in the pharmaceutical industry. Its unique combination of a stereochemically defined diol, a specific halogenation pattern on the phenyl ring, and its resulting physicochemical properties make it a valuable precursor for the asymmetric synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, plausible synthetic routes, reactivity, and critical role in modern medicinal chemistry. The presence of both chlorine and fluorine atoms on the aromatic ring is a deliberate design element, intended to modulate the electronic character, lipophilicity, and metabolic stability of target molecules, all of which are crucial parameters in drug design.[1][2][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 1453854-84-6 | [4][5][6][7][8] |

| Molecular Formula | C₈H₈ClFO₂ | [5][6][7][8] |

| Molecular Weight | 190.60 g/mol | [5][6] |

| Appearance | Light yellow to yellow oil | [8] |

| Purity | Typically ≥95-98% | [5][7][8] |

| Storage Conditions | Inert atmosphere, Room Temperature or 2-8°C | [6][8] |

| SMILES | C1=CC(=C(C=C1O)F)Cl | [6] |

The molecule's structure features a vicinal diol on an ethyl chain attached to a 4-chloro-3-fluorophenyl ring. The "(R)" designation specifies the absolute configuration at the chiral carbon bearing the secondary alcohol, a critical feature for stereoselective synthesis and eliciting specific biological responses.[1]

Synthesis and Stereochemical Control

As a chiral intermediate, the synthesis of this compound requires a high degree of stereochemical control. The most logical and industrially scalable approach is the asymmetric dihydroxylation of a prochiral olefin precursor, 4-chloro-3-fluoro-1-vinylbenzene.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the corresponding acetophenone, as outlined in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a representative methodology based on established Sharpless dihydroxylation procedures.

-

Reaction Setup: To a stirred solution of t-butanol and water (1:1 ratio) at room temperature, add AD-mix-α (containing the chiral ligand, oxidant, and base). Stir until both phases are clear.

-

Cooling: Cool the mixture to 0°C using an ice bath. This is critical for maximizing enantioselectivity.

-

Substrate Addition: Add the precursor, 4-chloro-3-fluoro-1-vinylbenzene, to the cooled reaction mixture.

-

Reaction Monitoring: Vigorously stir the reaction at 0°C. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature. Stir for approximately one hour to quench the excess oxidant.

-

Extraction: Add ethyl acetate to the mixture. The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate.

-

Workup: Combine the organic layers and wash with 2 M NaOH, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product (a yellow oil) can be purified by flash column chromatography on silica gel to yield the final diol.

Causality Behind Choices:

-

AD-mix-α: This specific formulation is chosen to induce the desired (R)-configuration on the benzylic carbon. For the (S)-enantiomer, AD-mix-β would be used. The chiral ligand (a derivative of dihydroquinidine) complexed with osmium tetroxide creates a chiral pocket that directs the facial selectivity of the olefin's approach.

-

t-Butanol/Water Solvent System: This biphasic system is standard for Sharpless dihydroxylation, ensuring all components are sufficiently soluble for the reaction to proceed efficiently.

-

Low Temperature (0°C): Lowering the temperature enhances the energy difference between the two diastereomeric transition states, leading to a higher enantiomeric excess (e.e.) in the final product.

Chemical Reactivity and Derivatization

The diol functionality and the halogenated aromatic ring are the primary sites of reactivity.

-

Diol Reactions: The vicinal diol can undergo a variety of standard transformations. It can be protected using acetals (e.g., with acetone to form an acetonide) to allow for selective reaction at other sites. The primary alcohol can be selectively oxidized under carefully controlled conditions, or both alcohols can be oxidized to form an α-hydroxy acid or be cleaved entirely.

-

Aromatic Ring Reactions: The chlorine and fluorine atoms are electron-withdrawing and deactivate the ring towards electrophilic substitution. However, they can potentially be displaced via nucleophilic aromatic substitution (SNAAr) under forcing conditions or through metal-catalyzed cross-coupling reactions, offering a route to further diversify the core structure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound [cymitquimica.com]

- 6. achmem.com [achmem.com]

- 7. This compound [cymitquimica.com]

- 8. 1,2-Ethanediol, 1-(4-chloro-3-fluorophenyl)-, (1R)- | 1453854-84-6 [amp.chemicalbook.com]

An In-depth Technical Guide to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a key chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its stereodefined vicinal diol functionality, coupled with a halogenated phenyl ring, makes it a valuable precursor for the synthesis of complex molecular architectures, most notably as a crucial intermediate in the production of targeted therapeutics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed methodology for its asymmetric synthesis, robust analytical characterization techniques, and its primary applications in drug discovery. The content herein is intended to equip researchers and professionals with the necessary knowledge to effectively synthesize, analyze, and utilize this important chiral intermediate.

Introduction

Chiral vicinal diols are a privileged structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] The precise spatial arrangement of the hydroxyl groups is often critical for specific molecular interactions with biological targets, underscoring the importance of stereocontrolled synthesis. The subject of this guide, this compound, has emerged as a high-value intermediate, particularly recognized for its role in the synthesis of the potent and selective ERK1/2 kinase inhibitor, Ravoxertinib (GDC-0994).[1] The presence of both chlorine and fluorine atoms on the phenyl ring can significantly modulate the physicochemical properties of the final active pharmaceutical ingredient (API), including metabolic stability and binding affinity.[1] This guide serves as a senior application scientist's perspective on the practical synthesis and in-depth characterization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1453854-84-6 | [2][3] |

| Molecular Formula | C₈H₈ClFO₂ | [2][3] |

| Molecular Weight | 190.60 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | General knowledge |

| Storage | Store in an inert atmosphere at room temperature. | [3] |

Asymmetric Synthesis: The Sharpless Dihydroxylation Approach

The most reliable and widely accepted method for the enantioselective synthesis of this compound is the Sharpless Asymmetric Dihydroxylation of the precursor, 4-chloro-3-fluorostyrene. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[4][5]

Causality Behind Experimental Choices

The Sharpless Asymmetric Dihydroxylation is the method of choice due to its high fidelity in establishing the desired stereochemistry, its broad substrate scope, and the availability of commercial reagent kits (AD-mix). The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, reliably yields the (R)-diol from the terminal olefin. The reaction is performed under biphasic conditions (t-BuOH/H₂O) to facilitate the catalytic cycle and the regeneration of the osmium catalyst by the stoichiometric oxidant, potassium ferricyanide. Methanesulfonamide is included to enhance the rate and enantioselectivity of the reaction.

Experimental Workflow Diagram

Caption: Asymmetric synthesis workflow for this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a stirred solution of t-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-β (14 g) and methanesulfonamide (0.95 g, 10 mmol). Stir the mixture until both phases are clear.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Substrate Addition: Add 4-chloro-3-fluorostyrene (1.58 g, 10 mmol) to the cooled reaction mixture.

-

Reaction: Stir the reaction vigorously at 0 °C for 24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Slowly add solid sodium sulfite (15 g) and warm the mixture to room temperature. Stir for 1 hour.

-

Extraction: Add ethyl acetate (100 mL) and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with 2 M aqueous potassium hydroxide (50 mL), followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the structure, purity, and enantiomeric excess of the synthesized diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic methylene protons of the diol. The aromatic region will display complex splitting patterns due to the presence of chlorine and fluorine substituents.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the product.

-

Methodology: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is typically employed. The mobile phase usually consists of a mixture of hexane and a polar alcohol like isopropanol.

-

Expected Outcome: The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of 190.60 g/mol .

Optical Rotation

The specific rotation is a key physical property that confirms the chiral nature of the compound and the success of the asymmetric synthesis. The value should be measured at a specific wavelength (typically the sodium D-line, 589 nm), concentration, solvent, and temperature. The sign of the rotation will confirm the presence of the (R)-enantiomer.

Applications in Drug Discovery

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Ravoxertinib (GDC-0994), a selective inhibitor of the ERK1/2 kinases.[1] The ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The specific stereochemistry of the diol is crucial for the biological activity of the final drug molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Conclusion

This compound is a fundamentally important chiral building block with direct applications in the synthesis of targeted cancer therapeutics. The Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective route to this compound. This guide has detailed the essential physicochemical properties, a robust synthetic protocol, and comprehensive analytical methods to aid researchers in the successful synthesis and characterization of this valuable intermediate. The continued importance of chiral synthons in drug development ensures that this compound will remain a compound of significant interest.

References

-

ResearchGate. An asymmetric dihydroxylation route towards the synthesis of (R)-clorprenaline hydrochloride. [Link]

-

National Center for Biotechnology Information. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol

Foreword: Unveiling the Molecular Signature

(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its stereochemically defined diol functional group and substituted aromatic ring make it a valuable precursor for synthesizing complex, biologically active molecules.[1] The precise control and confirmation of its structure, purity, and stereochemistry are paramount for its application in drug discovery pipelines. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of this compound. Our approach moves beyond a mere listing of data, focusing instead on the causal logic behind spectral interpretation and the self-validating nature of a multi-technique analytical workflow.

Molecular Identity and Structure

Before delving into the spectral data, it is essential to establish the fundamental properties of the target molecule.

The structural arrangement of the atoms dictates the molecule's interaction with various forms of electromagnetic radiation, giving rise to its unique spectral fingerprint.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[7] It provides information on the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and signal multiplicity (splitting).[8][9] The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar analytes and to ensure the observation of exchangeable protons (like those in hydroxyl groups).[10]

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Ar-H (H-2/H-6) | 7.2 - 7.5 | Multiplet (m) | 2H | Protons on the aromatic ring. Their shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.[7] |

| Ar-H (H-5) | 7.0 - 7.2 | Multiplet (m) | 1H | Aromatic proton with distinct coupling patterns due to adjacent Cl and C-H groups. |

| CH (OH) | ~4.8 | Doublet of Doublets (dd) | 1H | Methine proton attached to the chiral carbon and a hydroxyl group. It is deshielded by the adjacent oxygen and the aromatic ring.[9] |

| CH₂ (OH) | 3.6 - 3.8 | Multiplet (m) | 2H | Methylene protons adjacent to a hydroxyl group and the chiral center. These protons are diastereotopic and may appear as a complex multiplet. |

| OH | 2.0 - 4.0 | Broad Singlet (br s) | 2H | Exchangeable protons of the two hydroxyl groups. The chemical shift and broadness are highly dependent on concentration and temperature due to hydrogen bonding. |

Expertise in Practice: Causality Behind Experimental Choices The observation of two distinct signals for the hydroxyl protons can be challenging due to rapid chemical exchange. Running the experiment at a lower temperature can slow this exchange, sometimes allowing for the resolution of two separate signals. Furthermore, a D₂O exchange experiment is a definitive method to confirm -OH signals; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the hydroxyl proton signals will disappear as the protons are replaced by non-NMR-active deuterium.

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom in the molecule.[7][11] The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Label | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C -Cl | ~130 - 135 | Aromatic carbon directly attached to chlorine. The signal may be a doublet due to coupling with fluorine. |

| C -F | ~155 - 160 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon bonded to fluorine, showing a large one-bond coupling constant (¹JCF).[12] |

| C -CH(OH) | ~140 - 145 | Quaternary aromatic carbon attached to the diol side chain. |

| Ar-C H | ~115 - 130 | Aromatic methine carbons. The specific shifts are influenced by the positions of the halogen substituents. |

| C H(OH) | ~70 - 75 | Chiral carbon bonded to a hydroxyl group and the aromatic ring. Deshielded by the oxygen atom.[13][14] |

| C H₂(OH) | ~65 - 70 | Methylene carbon attached to a primary hydroxyl group.[13][14] |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used as a reference.[9]

-

Acquisition: Place the NMR tube in the spectrometer.

-

¹H NMR: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[11]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS or solvent signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15]

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by features corresponding to its hydroxyl and substituted aromatic moieties.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3600 - 3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 3000 - 2850 | C-H stretch | Aliphatic | Medium |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1250 - 1000 | C-O stretch | Alcohol | Strong |

| 1100 - 1000 | C-F stretch | Aryl-Fluoride | Strong |

| 800 - 600 | C-Cl stretch | Aryl-Chloride | Strong |

Expertise in Practice: The O-H Band The broadness of the O-H stretching band is a direct consequence of intermolecular and intramolecular hydrogen bonding.[16] In a concentrated sample, this band will be very prominent and wide. In a very dilute solution in a non-polar solvent, a sharper, weaker "free" O-H stretch might appear at a higher wavenumber (~3600 cm⁻¹).[17] This self-validating observation confirms the presence of hydroxyl groups capable of hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[18] Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

Analysis of the Mass Spectrum (EI)

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 190.6 g/mol . A crucial feature will be the isotopic pattern of chlorine. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks:

-

M⁺ peak: at m/z 190 (for C₈H₈³⁵ClFO₂)

-

M+2 peak: at m/z 192 (for C₈H₈³⁷ClFO₂) The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment into smaller, more stable ions.[18]

-

Loss of CH₂OH: A common fragmentation for primary alcohols is the alpha-cleavage, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da).

-

[M - 31]⁺ = m/z 159/161

-

-

Loss of H₂O: Alcohols readily lose water (18 Da) upon ionization.

-

[M - 18]⁺ = m/z 172/174

-

-

Benzylic Cleavage: Cleavage of the C-C bond between the two carbons of the diol side chain is highly favorable, as it can lead to a stable resonance-stabilized benzylic cation.

-

[C₇H₅ClFO]⁺ = m/z 159/161

-

-

Aromatic Fragments: Fragments corresponding to the substituted phenyl ring will also be present.

Expected Major Fragments in MS

| m/z | Possible Fragment Ion | Rationale |

| 190/192 | [C₈H₈ClFO₂]⁺ | Molecular Ion (M⁺, M+2) |

| 172/174 | [C₈H₆ClFO]⁺ | Loss of H₂O |

| 159/161 | [C₇H₅ClFO]⁺ | Benzylic cleavage (loss of •CH₂OH) |

| 143 | [C₇H₅ClF]⁺ | Loss of CO from m/z 159/161 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC. The GC column (e.g., a non-polar DB-5) separates the analyte from any impurities. A typical temperature program might start at 100°C and ramp up to 280°C.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically set to 70 eV for EI).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Analytical Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. This workflow ensures a self-validating system for structural confirmation.

Caption: Integrated workflow for structural elucidation using NMR, IR, and MS.

Conclusion

The spectral analysis of this compound provides a clear and unambiguous molecular signature. ¹H and ¹³C NMR spectroscopy establish the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of key functional groups, particularly the hydroxyl and substituted aromatic systems. Mass spectrometry verifies the molecular weight, elemental composition (via isotopic patterns), and provides corroborating structural evidence through predictable fragmentation. Together, these techniques form a robust, self-validating methodology essential for the quality control and application of this important chiral intermediate in research and development.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook.

-

MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

-

ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts.

-

Benchchem. (n.d.). 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol.

-

Achmem. (n.d.). This compound.

-

CymitQuimica. (n.d.). This compound.

-

Arctom. (n.d.). CAS NO. 1453854-84-6 | this compound.

-

ChemicalBook. (n.d.). 1,2-Ethanediol, 1-(4-chloro-3-fluorophenyl)-, (1R)- | 1453854-84-6.

-

ChemScene. (n.d.). 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol.

-

MDPI. (2021). Operando Dual Beam FTIR Study of Hydroxyl Groups and Zn Species over Defective HZSM-5 Zeolite Supported Zinc Catalysts.

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [cymitquimica.com]

- 3. achmem.com [achmem.com]

- 4. chemscene.com [chemscene.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 1,2-Ethanediol, 1-(4-chloro-3-fluorophenyl)-, (1R)- | 1453854-84-6 [amp.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. compoundchem.com [compoundchem.com]

- 12. researchgate.net [researchgate.net]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. journalwjbphs.com [journalwjbphs.com]

- 16. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to Determining the Solubility Profile of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for establishing the complete solubility profile of the novel compound, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. As specific solubility data for this compound is not publicly available, this document serves as a detailed roadmap for the necessary experimental investigations. It outlines the foundational principles, robust methodologies, and analytical integrity required to generate a reliable and comprehensive solubility profile. The protocols described herein are designed to be self-validating, ensuring that the data generated is accurate, reproducible, and suitable for regulatory submission and formulation development.

Introduction: The Central Role of Solubility

In pharmaceutical development, understanding a compound's solubility is not merely a perfunctory step; it is a cornerstone of pre-formulation studies that dictates the entire development trajectory.[2] Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[4] Therefore, a thorough characterization of the solubility of this compound is paramount.

Molecular Structure Analysis: The structure of this compound suggests several key features that will influence its solubility:

-

Aromatic Ring: The substituted phenyl group provides a hydrophobic character.

-

Halogen Substituents: The chloro and fluoro groups increase lipophilicity.

-

Diol Moiety: The two hydroxyl (-OH) groups are capable of hydrogen bonding, which can enhance aqueous solubility.

-

Ionization Potential: The hydroxyl groups are weakly acidic, meaning the compound's solubility will likely be pH-dependent.[5]

This guide will detail the systematic approach to quantifying the compound's solubility in various relevant media, assessing the impact of pH and other factors, and ensuring the physical form of the material is well-characterized.

Foundational Characterization: Prerequisite for Accurate Solubility Assessment

Before initiating solubility studies, the solid-state properties of the API must be thoroughly characterized.[6] Different solid forms of the same compound can exhibit vastly different solubilities.[7]

Solid-State Characterization

The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[8] Each polymorph can have unique physical properties, including solubility and stability.[7][9] Therefore, it is crucial to identify and characterize the crystalline form of the test substance.

Recommended Analyses:

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline or amorphous nature of the API.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.

-

Microscopy: To observe crystal habit and morphology.

pKa Determination

The ionization constant (pKa) is the pH at which a compound exists in equal parts ionized and non-ionized forms.[10] Since the non-ionized form is typically more permeable across biological membranes, understanding the pKa is essential for interpreting the pH-solubility profile.[10] Given the presence of hydroxyl groups on the phenyl ring, the pKa is expected to be in the weakly acidic range.[11][12]

Methodology: Potentiometric titration is a reliable method for pKa determination. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[3] This is a critical parameter for drug development and is distinct from kinetic solubility, which can often overestimate the true solubility by representing a supersaturated, metastable state.[2][13]

The Gold Standard: Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[14][15]

Protocol for Shake-Flask Solubility Determination:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents. The excess solid is crucial to ensure saturation is reached.[14]

-

Solvent Selection: A range of solvents should be tested to build a comprehensive profile.

-

Aqueous: Purified Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer.[16]

-

Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) should be included to better predict in vivo performance.[17][18]

-

Organic Solvents: Ethanol, Propylene Glycol, PEG 400 (relevant for formulation).

-

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of the solute in solution remains constant over successive time points.[14]

-

Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.

Analytical Method Validation

A robust and validated analytical method is essential for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable choice for small molecules.[19][20]

Key HPLC Method Development & Validation Parameters:

-

Specificity: The method must be able to resolve the analyte from any impurities or degradants.

-

Linearity: A calibration curve should be generated with a series of standards of known concentration. The response should be linear over the expected concentration range.

-

Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

pH-Solubility Profile

For ionizable compounds, solubility is highly dependent on the pH of the medium.[10] A pH-solubility profile is crucial for predicting how a drug will behave in different regions of the gastrointestinal tract.[21]

Experimental Workflow: The shake-flask method described in section 3.1 should be performed using a series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8). The resulting data will illustrate the relationship between pH and the solubility of this compound.

Data Presentation and Interpretation

Clear and concise presentation of data is vital for effective communication of the results.

Tabulated Solubility Data

Quantitative solubility data should be summarized in a table for easy comparison.

Table 1: Equilibrium Solubility of this compound at 37°C

| Solvent/Medium | pH | Solubility (mg/mL) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | [Experimental Value] | [Experimental Value] |

| Acetate Buffer | 4.5 | [Experimental Value] | [Experimental Value] |

| Phosphate Buffer | 6.8 | [Experimental Value] | [Experimental Value] |

| Purified Water | ~7.0 | [Experimental Value] | [Experimental Value] |

| FaSSIF | 6.5 | [Experimental Value] | [Experimental Value] |

| FeSSIF | 5.0 | [Experimental Value] | [Experimental Value] |

| Ethanol | N/A | [Experimental Value] | [Experimental Value] |

| Propylene Glycol | N/A | [Experimental Value] | [Experimental Value] |

Visualizations

Diagrams are essential for illustrating workflows and relationships.

Caption: Workflow for Determining the Solubility Profile.

Caption: pH-Dependent Ionization of a Weakly Acidic Compound.

Conclusion

Establishing a comprehensive solubility profile for this compound is a foundational activity in its development as a potential therapeutic agent. The methodologies outlined in this guide, from initial solid-state characterization to the gold-standard shake-flask method for equilibrium solubility and pH-profiling, provide a robust framework for generating high-quality, reliable data. By adhering to these principles of scientific integrity and thoroughness, researchers can confidently advance the compound through the development pipeline, armed with the critical knowledge required for successful formulation and clinical application.

References

-

Agilent. (2024, March 26). HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. [Link]

-

AlfatestLab. API: solid state robust characterization is key to cut costs and time!. Alfatest. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Biorelevant.com. Biorelevant Media Simulate Fasted And Fed Gut Fluids. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Routledge. [Link]

-

Dissolution Technologies. (2016, September 30). <1236> Solubility Measurements - USP-NF. [Link]

-

ICH. (1999, March 10). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Solubility determination in drug discovery and development. [Link]

-

National Center for Biotechnology Information. (2023, April 24). Drug Absorption. StatPearls. [Link]

-

Patsnap. (2024, January 1). How does pH affect drug delivery?. Patsnap Synapse. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

The Journal of Physical Chemistry A. (2017, May 31). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. ACS Publications. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 6. alfatestlab.com [alfatestlab.com]

- 7. researchgate.net [researchgate.net]

- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 10. How does pH affect drug delivery? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorelevant.com [biorelevant.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. pharmasalmanac.com [pharmasalmanac.com]

- 20. Solid-State API analysis - University of Galway [universityofgalway.ie]

- 21. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Navigating the Safety Profile of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: A Technical Guide for Researchers

Introduction: A Proactive Approach to Laboratory Safety

(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a halogenated aromatic compound that holds significant interest as a chiral building block in modern synthetic chemistry, particularly within drug discovery and development. Its unique substitution pattern offers a scaffold for creating complex molecular architectures. However, as with any novel or sparsely documented chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research.

This technical guide provides an in-depth examination of the material safety considerations for this compound. In the absence of a formally published Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this specific compound, this document employs a precautionary, evidence-based approach. By synthesizing data from structurally analogous compounds and adhering to established principles for handling halogenated organic molecules, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for safe handling, storage, and disposal. The core philosophy of this guide is not merely to list procedures, but to explain the scientific rationale behind them, fostering a culture of proactive risk assessment and safety.

Section 1: Hazard Identification and Inferred GHS Classification

Halogenated aromatic compounds, as a class, are known to exhibit a range of toxicological effects. Exposure can occur through inhalation, skin contact, or ingestion.[1] The presence of both chlorine and fluorine on the phenyl ring, coupled with the diol functionality, influences the molecule's reactivity, bioavailability, and potential toxicity. Chronic exposure to some halogenated organic compounds has been associated with organ damage and other long-term health effects.[2]

Based on the hazard classifications of structurally similar compounds, such as 1-(4-chlorophenyl)ethane-1,2-diol, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound can be inferred. This inferred classification should be considered provisional and handled with the utmost caution pending the availability of specific toxicological data.

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | |

| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation. |

This classification is based on data for analogous compounds and should be used for guidance in the absence of a specific SDS.

Section 2: Toxicological Profile - An Evidence-Based Assessment

A comprehensive toxicological profile for this compound has not been established. However, by examining related halogenated aromatic compounds, we can anticipate its likely toxicological properties.

-

Acute Effects : Based on the inferred GHS classification, the compound is likely to be harmful if swallowed. Acute exposure via inhalation may cause respiratory tract irritation. Direct contact with the skin is expected to cause irritation, and contact with the eyes can lead to serious irritation.[3]

-

Chronic Effects : The long-term effects of exposure have not been studied. However, it is a prudent practice to minimize exposure to all novel chemical entities. Some halogenated organic compounds are known to be persistent in the environment and can bioaccumulate.[2]

-

Carcinogenicity and Mutagenicity : There is no data to suggest that this compound is carcinogenic or mutagenic. However, in the absence of specific testing, it should be handled as a compound with unknown long-term health effects.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is the most effective way to minimize exposure and mitigate risks.

Engineering Controls

All work with this compound, especially when handling the solid or creating solutions, should be conducted in a properly functioning chemical fume hood.[4] The fume hood provides essential protection against inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific experimental procedure. The following diagram illustrates a decision-making workflow for PPE selection.

Caption: PPE Selection Workflow for Handling this compound.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated.[4] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[6]

Section 4: Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary. For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

First Aid

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

-

Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Physical and Chemical Properties

Table 2: Inferred Physical and Chemical Properties

| Property | Inferred Value/Information | Rationale/Source Analogy |

| Molecular Formula | C₈H₈ClFO₂ | - |

| Molecular Weight | 190.60 g/mol | - |

| Appearance | Likely a white to off-white solid. | Based on similar small organic molecules. |

| Melting Point | Not determined. Likely a solid at room temperature. | Similar diols are solids. |

| Boiling Point | Not determined. Expected to be high due to hydrogen bonding. | 1-(4-Chlorophenyl)ethanol boils at 136°C at 2.7 kPa. |

| Solubility | Likely sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). | Diol functionality increases water solubility compared to the corresponding ethane, but the halogenated aromatic ring decreases it. |

Section 6: Stability and Reactivity

The compound is expected to be stable under normal laboratory conditions.[6] However, it is important to avoid contact with incompatible materials.

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[6]

-

Hazardous Decomposition Products : Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[6]

Section 7: Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

-

Waste Segregation : Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.

-

Disposal Method : Disposal should be carried out by a licensed hazardous waste disposal company, likely through high-temperature incineration. Do not dispose of this material down the drain or in general waste.

Conclusion: A Commitment to Informed Safety Practices

While this compound presents exciting opportunities in chemical synthesis, its safe and effective use is contingent on a thorough and proactive approach to safety. This guide has provided a comprehensive overview of its potential hazards and the necessary precautions, based on the best available data from analogous compounds. It is imperative that all personnel handling this and other novel compounds receive thorough training on these procedures. By integrating the principles outlined in this document into your laboratory's standard operating procedures, you can foster a safer research environment and ensure the responsible advancement of scientific discovery.

References

-

Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

-

USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

-

OxyChem. (2014, October). Chlorinated Organics Handbook. Retrieved from [Link]

-

Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)ethane-1,2-diol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Diol - Wikipedia [en.wikipedia.org]

- 2. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]

- 3. Table 4-2, Physical and Chemical Properties of Chlordane - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Table 4-2, Physical and Chemical Properties of Chloroethane - Toxicological Profile for Chloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 6. 371-42-6 CAS MSDS (4-Fluorothiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Emergence of a Key Chiral Synthon: A Technical Guide to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol

An In-depth Exploration of its Synthesis, Properties, and Pivotal Role in Modern Pharmaceutical Development

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern medicinal chemistry, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit profoundly different biological activities.[1][2][3][4][5] This necessitates the development of synthetic strategies that can selectively produce a single desired enantiomer of a drug substance. Chiral diols, particularly 1,2-diols, are a class of compounds that serve as invaluable building blocks in the asymmetric synthesis of complex, biologically active molecules.[6] Their stereochemically defined hydroxyl groups provide a versatile handle for the construction of stereogenic centers, making them highly sought-after intermediates in the pharmaceutical industry. This guide focuses on a specific and highly valuable chiral building block, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, exploring its significance, synthesis, and a notable application in the production of a modern antibiotic.

While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically linked to the advancements in asymmetric synthesis and the increasing demand for enantiomerically pure pharmaceutical intermediates. Its emergence is a testament to the ongoing quest for more effective and safer medicines through precise molecular architecture.

The Strategic Importance of Halogenated Phenyl Diols

The subject of this guide, this compound, possesses a unique combination of structural features that make it a particularly useful synthon. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule.[7] Halogens are frequently incorporated into drug candidates to modulate metabolic stability, binding affinity, and bioavailability.[8] The specific substitution pattern of a chloro group at the 4-position and a fluoro group at the 3-position is a key feature in the design of certain modern pharmaceuticals.

The chiral diol functionality, with the (R)-configuration, provides the necessary stereochemical information for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This is crucial for ensuring the desired therapeutic effect while minimizing potential off-target effects that could arise from the presence of the other enantiomer.[1][2][3]

Asymmetric Synthesis: The Sharpless Dihydroxylation Approach

The most prominent and efficient method for the enantioselective synthesis of chiral 1,2-diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation.[9][10][11] This powerful reaction, for which K. Barry Sharpless was awarded a share of the Nobel Prize in Chemistry in 2001, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[9]

The synthesis of this compound can be effectively achieved through the asymmetric dihydroxylation of the corresponding styrene precursor, 4-chloro-3-fluorostyrene.

Reaction Scheme:

Caption: Asymmetric dihydroxylation of 4-chloro-3-fluorostyrene.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of a Sharpless Asymmetric Dihydroxylation for the preparation of a chiral diol.

Materials:

-

4-chloro-3-fluorostyrene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.

-

AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) and methanesulfonamide are added to the solvent mixture and stirred until two clear phases are formed.

-

The reaction mixture is cooled to 0 °C and 4-chloro-3-fluorostyrene is added.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

The reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography to afford pure this compound.

Causality in Experimental Choices:

-

AD-mix-β: This commercially available reagent mixture contains the osmium catalyst, the chiral ligand (DHQD)₂PHAL which directs the hydroxylation to produce the (R)-diol, a re-oxidant (potassium ferricyanide) to regenerate the osmium catalyst, and a base (potassium carbonate) to maintain the optimal pH for the reaction.[10]

-

tert-Butanol/Water Solvent System: This biphasic solvent system is crucial for the reaction. The organic phase dissolves the olefin, while the aqueous phase dissolves the inorganic reagents.

-

Methanesulfonamide: This additive can accelerate the catalytic cycle and improve the enantioselectivity of the reaction.

-

Low Temperature (0 °C): Performing the reaction at a reduced temperature generally enhances the enantioselectivity by favoring the transition state that leads to the desired enantiomer.

Physicochemical Properties and Characterization

A comprehensive analysis of the synthesized this compound is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₈ClFO₂ |

| Molecular Weight | 190.60 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| Specific Rotation [α]D | Positive value in a specified solvent |

Table 1: Physicochemical Properties of this compound.

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (e.e.) of the synthesized diol, confirming the success of the asymmetric synthesis.

Application in Pharmaceutical Synthesis: The Case of Delafloxacin

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Delafloxacin . Delafloxacin is a modern fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][6]

The synthesis of Delafloxacin involves the construction of a complex quinolone core. The chiral diol provides the necessary stereocenter for a crucial side chain, which is essential for the drug's potent antibacterial activity.

Synthetic Workflow for Delafloxacin Utilizing the Chiral Diol:

Caption: Simplified workflow for the synthesis of Delafloxacin.

While specific patented routes for the large-scale synthesis of Delafloxacin may vary, the general strategy often involves the activation of one of the hydroxyl groups of the diol (e.g., through tosylation or mesylation) to facilitate a nucleophilic substitution reaction with the quinolone core. The remaining hydroxyl group may be protected and deprotected at appropriate stages of the synthesis. The precise stereochemistry of the (R)-diol is critical for the final biological activity of Delafloxacin.

Conclusion: A Cornerstone in Asymmetric Synthesis

This compound stands as a testament to the power of asymmetric catalysis in modern drug development. While its "discovery" may be more of a gradual recognition of its utility, its importance as a chiral building block is undeniable. The ability to efficiently synthesize this molecule in high enantiomeric purity, primarily through the Sharpless Asymmetric Dihydroxylation, has provided medicinal chemists with a valuable tool for the construction of complex and life-saving pharmaceuticals like Delafloxacin. As the demand for enantiomerically pure drugs continues to grow, the role of such precisely engineered synthons will only become more critical in the ongoing pursuit of novel and effective therapies.

References

-

MySkinRecipes. This compound. [Link]

- Sharpless, K. B., et al. (1992).

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

-

Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

-

National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. [Link]

-

MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]

-

MDPI. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. [Link]

-

Asian Journal of Pharmaceutical Research. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]

-

Pharmaceutical Processing World. Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents.

- Google Patents.

- Google Patents. CN104876911A - Simple method for synthesizing delafloxacin.

-

National Center for Biotechnology Information. Delafloxacin: design, development and potential place in therapy. [Link]

-

New Drug Approvals. Delafloxacin. [Link]

-

National Center for Biotechnology Information. Synthesis of novel fluoroquinolone derivatives toward understanding aspects of function. [Link]

Sources

- 1. ijraset.com [ijraset.com]

- 2. ijrpc.com [ijrpc.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Delafloxacin: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN114031607B - Refining method of delafloxacin and intermediate thereof - Google Patents [patents.google.com]

- 7. CN103936717A - Intermediate of delafloxacin and preparation method thereof - Google Patents [patents.google.com]

- 8. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]

- 10. CN106256824B - Preparation method of high-purity delafloxacin meglumine salt - Google Patents [patents.google.com]

- 11. Preparation method of Delafloxacin and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]

(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of Chiral Halogenated Diols in Medicinal Chemistry

In the landscape of modern drug discovery, the precise control of molecular architecture is paramount to achieving therapeutic efficacy and safety. Chiral vicinal diols, particularly those embedded within an aromatic framework, represent a privileged class of building blocks. Their stereodefined hydroxyl groups provide crucial hydrogen bonding interactions with biological targets, while the aromatic scaffold allows for fine-tuning of electronic and pharmacokinetic properties. The subject of this guide, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, is a prime exemplar of such a strategically designed intermediate.

The incorporation of both chlorine and fluorine atoms onto the phenyl ring is a deliberate tactic in medicinal chemistry. These halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a particular focus on its role as a key precursor in the synthesis of advanced pharmaceutical agents.

Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation Approach

The synthesis of enantiomerically pure this compound is most effectively achieved through the asymmetric dihydroxylation of the corresponding styrene precursor, 4-chloro-3-fluorostyrene. The Sharpless Asymmetric Dihydroxylation is a robust and highly predictable method for this transformation, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome.[1][2]

The choice of the chiral ligand is critical for inducing the desired (R)-configuration of the benzylic alcohol. Based on the well-established mnemonic for the Sharpless Asymmetric Dihydroxylation, the use of AD-mix-β, which contains the dihydroquinidine (DHQD) derived ligand (DHQD)2PHAL, is predicted to yield the (R)-diol from a terminal alkene.[2][3]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a stirred solution of 4-chloro-3-fluorostyrene (1 equivalent) in a 1:1 mixture of tert-butanol and water at 0°C, add AD-mix-β (approximately 1.4 g per mmol of alkene).

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding solid sodium sulfite and stirring for one hour. Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Characterization and Analytical Data

The structural confirmation and purity assessment of this compound are crucial. The following table summarizes its key physical and chemical properties. While specific spectral data is not widely published, expected NMR and mass spectrometry characteristics can be inferred from analogous structures.[4][5]

| Property | Value |

| CAS Number | 1453854-84-6[4][6] |

| Molecular Formula | C₈H₈ClFO₂[4][6] |

| Molecular Weight | 190.60 g/mol [4] |

| Appearance | Expected to be a white to off-white solid |

| ¹H NMR (Expected) | Signals corresponding to aromatic protons, the benzylic methine proton (CH-OH), and the methylene protons (CH₂-OH), along with exchangeable hydroxyl protons. |

| ¹³C NMR (Expected) | Resonances for the aromatic carbons (with C-F and C-Cl splitting), and the two aliphatic carbons bearing hydroxyl groups. |

| Mass Spectrometry (Expected) | Molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for chlorine. |

| Chiral HPLC | A single major peak under appropriate chiral stationary phase conditions, confirming high enantiomeric purity. |

Application in Pharmaceutical Synthesis: A Key Building Block for the ERK1/2 Inhibitor Ravoxertinib (GDC-0994)

A significant application of this compound is its use as a pivotal chiral intermediate in the synthesis of Ravoxertinib (GDC-0994), a potent and selective inhibitor of ERK1/2 kinases.[7][8][9] The mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 are key components, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[8][10]

The synthesis of Ravoxertinib involves the conversion of the diol to a chiral epoxide, which is then opened by a nucleophilic amine to establish the crucial (S)-configured stereocenter of the final drug molecule.[9] This underscores the importance of the high enantiomeric purity of the starting diol.

Synthetic Pathway to Ravoxertinib (GDC-0994)

Caption: Key steps in the synthesis of Ravoxertinib from the chiral diol.

Conclusion

This compound is a valuable and strategically designed chiral building block for the synthesis of complex pharmaceutical agents. Its stereoselective synthesis, primarily through the Sharpless Asymmetric Dihydroxylation, allows for the introduction of a key stereocenter with high fidelity. The utility of this diol is prominently demonstrated in its role as a precursor to the clinical candidate Ravoxertinib (GDC-0994), highlighting the critical importance of such chiral intermediates in the development of targeted cancer therapies. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and application of this important molecule, underscoring the power of asymmetric synthesis in modern medicinal chemistry.

References

-

Asymmetric Dihydroxylation of α-Substituted Styrene Derivatives. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 19, 2026, from [Link]

-

Sharpless asymmetric dihydroxylation. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. Retrieved January 19, 2026, from [Link]

-

The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. (2024, May 9). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650–5660. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

An asymmetric dihydroxylation route towards the synthesis of (R)-clorprenaline hydrochloride. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020, May 12). Retrieved January 19, 2026, from [Link]

Sources

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. achmem.com [achmem.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. This compound [cymitquimica.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: Sourcing and Synthetic Strategies for a Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Chiral Diols in Medicinal Chemistry

In the landscape of modern drug discovery, the precise control of molecular architecture is paramount to achieving desired therapeutic outcomes. Chiral diols, particularly those bearing halogenated aromatic moieties, represent a class of high-value intermediates that serve as foundational scaffolds for a multitude of Active Pharmaceutical Ingredients (APIs).[1][2][] (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, with its defined stereochemistry and strategically placed chloro and fluoro substituents, is a quintessential example of such a building block. The presence of these halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[4] This guide provides an in-depth analysis of the commercial availability of this key intermediate, a detailed examination of its most probable synthetic route, and a discussion of its application in the development of next-generation therapeutics.

Part 1: Commercial Availability and Sourcing

This compound is accessible to the research and development community through a number of specialized chemical suppliers. For scientists requiring this compound for initial screening, lead optimization, or scale-up studies, a direct procurement strategy is often the most time- and resource-efficient approach.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| CymitQuimica | 1453854-84-6 | C₈H₈ClFO₂ | ≥98% | 100mg, with larger quantities available upon inquiry.[5] |

| Arctom Scientific | 1453854-84-6 | C₈H₈ClFO₂ | Research Grade | In-stock reagent sizes and larger quantities available. |

| Achmem | 1453854-84-6 | C₈H₈ClFO₂ | Not Specified | Available for purchase.[6] |